N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide
Description
N-(3,4-Dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide is a synthetic amide derivative featuring a 3,4-dimethoxybenzyl group and an indole-propanamide scaffold. Amides with aromatic substituents, such as benzyl or indole moieties, are often explored for their biological activity, catalytic utility, or as intermediates in organic synthesis .
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-8-7-15(13-19(18)25-2)14-21-20(23)10-12-22-11-9-16-5-3-4-6-17(16)22/h3-9,11,13H,10,12,14H2,1-2H3,(H,21,23) |
InChI Key |
NQKPYNPPGJQSOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with an appropriate amine to form the benzyl intermediate.
Indole Introduction: The benzyl intermediate is then reacted with indole under suitable conditions to introduce the indole moiety.
Amide Formation: Finally, the resulting compound undergoes amidation with a propanoic acid derivative to form the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to cell signaling, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analytical Characterization
- Methoxy and indole groups may introduce crystallographic challenges due to rotational flexibility .
Spectroscopic Techniques ():
1H/13C NMR and IR spectroscopy, as employed in and , would identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, indole N-H signals at ~10 ppm) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
